molecular formula C15H21BrN4O2 B12221657 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one

3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one

Cat. No.: B12221657
M. Wt: 369.26 g/mol
InChI Key: AXRHCPJWROPBPX-UHFFFAOYSA-N
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Description

3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and an oxy group, linked to a piperidine ring and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of the bromopyrimidine derivative. The bromopyrimidine can be synthesized through the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The subsequent steps involve the formation of the oxy linkage and the incorporation of the piperidine and pyrrolidinone rings through nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination step and automated synthesis platforms for the subsequent steps .

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .

Mechanism of Action

The mechanism of action of 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function . The piperidine and pyrrolidinone rings contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H21BrN4O2

Molecular Weight

369.26 g/mol

IUPAC Name

3-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1-methylpyrrolidin-2-one

InChI

InChI=1S/C15H21BrN4O2/c1-19-6-4-13(14(19)21)20-5-2-3-11(9-20)10-22-15-17-7-12(16)8-18-15/h7-8,11,13H,2-6,9-10H2,1H3

InChI Key

AXRHCPJWROPBPX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)N2CCCC(C2)COC3=NC=C(C=N3)Br

Origin of Product

United States

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